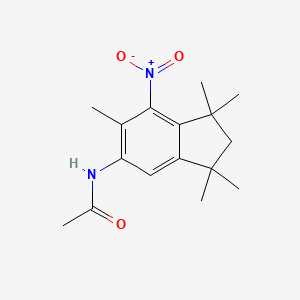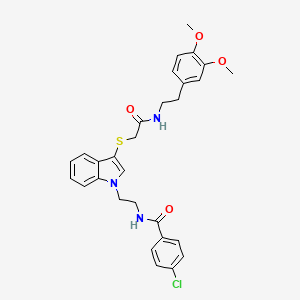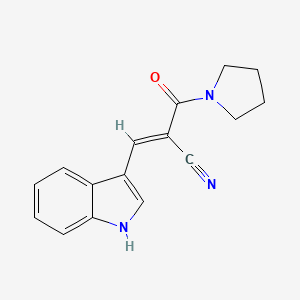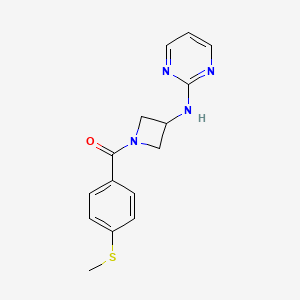![molecular formula C21H15F3N2O2 B2837385 1-(4-Methoxybenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-39-9](/img/structure/B2837385.png)
1-(4-Methoxybenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a nitrile group (-CN), and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the nitrile group, for example, would introduce a region of high electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds related to "1-(4-Methoxybenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile" have been synthesized and analyzed for their structural characteristics. For instance, the synthesis, X-ray, and spectroscopic analysis of some pyridine derivatives provide insights into their structural features, studied by IR and electronic spectroscopy. The effects of substituents on their emission spectra, interpreted through fluorescence spectra recorded in various solvents, highlight the compounds' structural versatility and potential application in material science (Cetina et al., 2010).
Optical Properties
The optical properties of these compounds, investigated through UV–vis absorption and fluorescence spectroscopy, suggest potential applications in optical materials and devices. The study on the synthesis and characterization of pyridine derivatives emphasizes their unique optical characteristics, which could be exploited in developing new photoluminescent materials or sensors (Wu Feng, 2011).
Material Science Applications
Research on the crystal and molecular structure of related compounds, such as bibenzyl-pyridine derivatives, showcases their potential in material science, particularly in the design of novel crystalline materials with specific optical or electronic properties (Zugenmaier, 2013).
Electropolymerization and Conductive Polymers
Studies on derivatives of pyridine highlight their role in electropolymerization processes and the development of conducting polymers. These materials could be crucial for advancements in electronics and energy storage technologies, demonstrating the compound's relevance in the synthesis of electrically conductive polymers with low oxidation potentials (Sotzing et al., 1996).
Potential in Organic Electronics and Photovoltaics
The synthesis and devices characterization of pyrazolo[4,3-b]pyridine derivatives containing methoxy and hydroxy phenyl groups suggest these compounds' applicability in organic electronics and photovoltaic devices. Their thermal stability and optical band gaps indicate potential use in developing organic semiconductors and solar cell materials (El-Menyawy et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2/c1-28-19-7-5-14(6-8-19)12-26-13-17(9-16(11-25)20(26)27)15-3-2-4-18(10-15)21(22,23)24/h2-10,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFVJLQNIKYDBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)
![3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2837305.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2837308.png)




![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2837316.png)

![2-[(2-Aminobenzoyl)amino]propanoic acid](/img/structure/B2837320.png)

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837324.png)